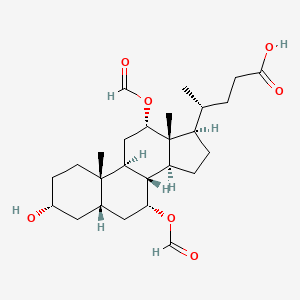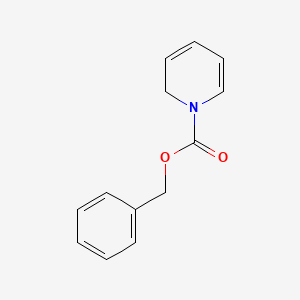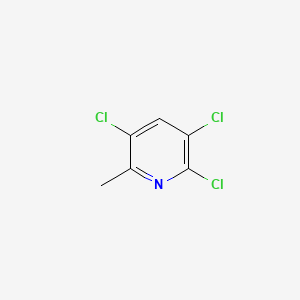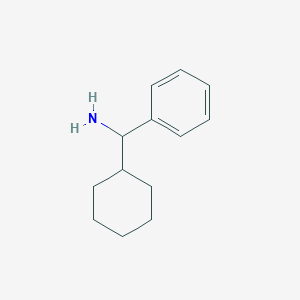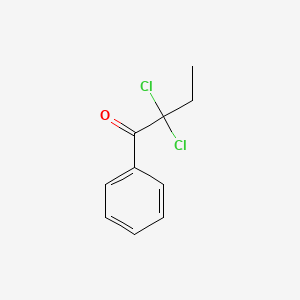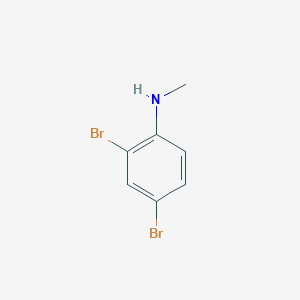![molecular formula C5H3BrN2S B1610118 2-Bromoimidazo[5,1-b]thiazole CAS No. 713107-45-0](/img/structure/B1610118.png)
2-Bromoimidazo[5,1-b]thiazole
Vue d'ensemble
Description
2-Bromoimidazo[5,1-b]thiazole (2-BI) is an organic compound that belongs to the family of heterocyclic compounds. It is a colorless crystalline solid, with a molecular weight of 225.1 g/mol, and a melting point of 145-148°C. 2-BI is an important building block for the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field for this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
2-Bromoimidazo[5,1-b]thiazole-based chalcone derivatives have been designed, synthesized, and tested for their anticancer activities . These compounds have been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7), as well as mouse fibroblast cells (3T3-L1) .
Detailed Description of the Methods of Application or Experimental Procedures
The cytotoxic ability of the compounds was tested on the cancer cells by XTT tests . Further anticancer activity studies were performed on MCF-7 cells with the compound 3j, which had the lowest IC50 and highest SI values .
Thorough Summary of the Results or Outcomes Obtained
XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC50 (9.76 µM) and SI (14.99) values on MCF-7 cells . Flow cytometry analysis proved that 3j-treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Antimicrobial and Antimalarial Activities
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Bromoimidazo[5,1-b]thiazole derivatives have been synthesized and tested for their antimicrobial and antimalarial activities . These compounds have been tested on different types of bacteria and parasites .
Detailed Description of the Methods of Application or Experimental Procedures
The antimicrobial and antimalarial activities of the compounds were tested using standard laboratory procedures . The compounds were synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .
Thorough Summary of the Results or Outcomes Obtained
All synthesized compounds were found to show good to excellent antibacterial activity, and some analogs exhibited good antimalarial activity .
Antitubercular Activities
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Bromoimidazo[5,1-b]thiazole derivatives have been synthesized and tested for their antitubercular activities . These compounds have been tested on different types of tuberculosis bacteria .
Detailed Description of the Methods of Application or Experimental Procedures
The antitubercular activities of the compounds were tested using standard laboratory procedures . The compounds were synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .
Thorough Summary of the Results or Outcomes Obtained
All synthesized compounds were found to show good to excellent antitubercular activity .
Antimicrobial and Antimalarial Activities
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Bromoimidazo[5,1-b]thiazole derivatives have been synthesized and tested for their antimicrobial and antimalarial activities . These compounds have been tested on different types of bacteria and parasites .
Detailed Description of the Methods of Application or Experimental Procedures
The antimicrobial and antimalarial activities of the compounds were tested using standard laboratory procedures . The compounds were synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .
Thorough Summary of the Results or Outcomes Obtained
All synthesized compounds were found to show good to excellent antibacterial activity, and some analogs exhibited good antimalarial activity .
Antitubercular Activities
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
2-Bromoimidazo[5,1-b]thiazole derivatives have been synthesized and tested for their antitubercular activities . These compounds have been tested on different types of tuberculosis bacteria .
Detailed Description of the Methods of Application or Experimental Procedures
The antitubercular activities of the compounds were tested using standard laboratory procedures . The compounds were synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .
Thorough Summary of the Results or Outcomes Obtained
All synthesized compounds were found to show good to excellent antitubercular activity .
Propriétés
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-2-8-3-7-1-5(8)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWFMQXQGXGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440348 | |
| Record name | 2-Bromoimidazo[5,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoimidazo[5,1-b]thiazole | |
CAS RN |
713107-45-0 | |
| Record name | 2-Bromoimidazo[5,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)
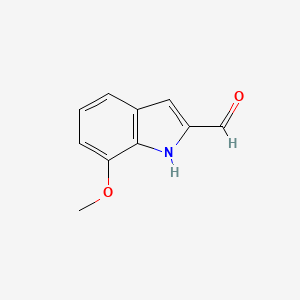
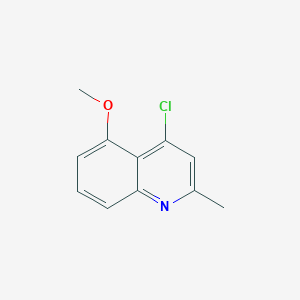
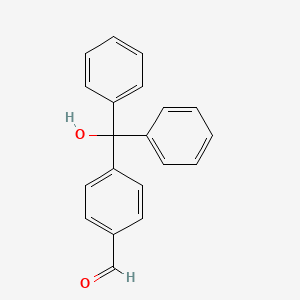
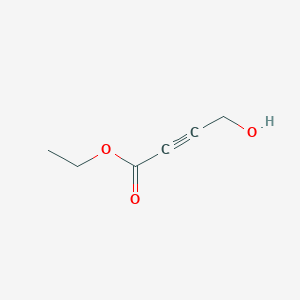
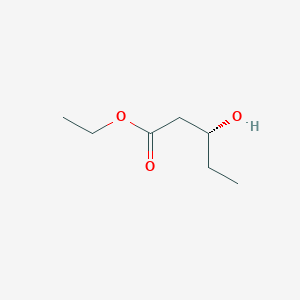
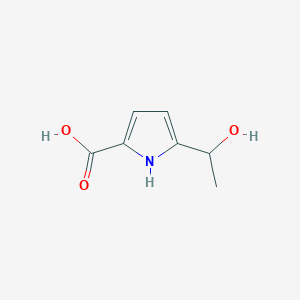
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
